4-(Benzyloxy)-2-methylquinolin-6-amine is a chemical compound characterized by its unique structure, which incorporates a benzyloxy group attached to a quinoline derivative. This compound is classified under the category of quinoline derivatives, which are significant in medicinal chemistry due to their diverse biological activities.
4-(Benzyloxy)-2-methylquinolin-6-amine belongs to the class of organic compounds known as quinolines, which are bicyclic aromatic compounds. It is also categorized as an amine due to the presence of an amino group (-NH2) in its structure.
The synthesis of 4-(benzyloxy)-2-methylquinolin-6-amine typically involves multiple steps, including the formation of intermediate compounds. One common method includes the reaction of 4-cyanophenol with benzyl bromide in the presence of potassium carbonate as a base and acetone as a solvent. This reaction yields various benzyloxy derivatives, which are then subjected to further reactions to obtain the desired amine .
The molecular formula of 4-(benzyloxy)-2-methylquinolin-6-amine is . The structure comprises a quinoline ring system with a methyl group at position 2 and a benzyloxy group at position 4, along with an amino group at position 6.
4-(Benzyloxy)-2-methylquinolin-6-amine can participate in various chemical reactions typical for amines and quinolines:
The reactivity of this compound is influenced by both the electron-withdrawing nature of the quinoline nitrogen and the electron-donating properties of the benzyloxy group, facilitating various synthetic transformations .
The mechanism of action for 4-(benzyloxy)-2-methylquinolin-6-amine primarily revolves around its interaction with biological targets such as enzymes or receptors involved in disease processes. For instance, it has shown potential as an inhibitor of phosphodiesterase type 3 (PDE3), which plays a crucial role in cellular signaling pathways.
In vitro studies suggest that this compound may enhance cardiac contractility by inhibiting PDE3, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been utilized to confirm the structure and purity of synthesized compounds .
4-(Benzyloxy)-2-methylquinolin-6-amine has garnered attention in medicinal chemistry for its potential applications:
The resurgence of tuberculosis and AMR pathogens necessitates novel chemotypes. Quinoline derivatives disrupt microbial viability through:
4-(Benzyloxy)-2-methylquinolin-6-amine (C17H16N2O; MW 264.32 g/mol) exemplifies optimized anti-TB agents [1] [6]. Key structure-activity relationship (SAR) insights include:
Table 1: Antimycobacterial Activity of 4-Aminoquinoline Derivatives
Compound | R4 (Quinoline-6-) | Benzyloxy Substituent | MIC (μM) vs. M. tuberculosis |
---|---|---|---|
9a | H | Unsubstituted | >26.8 |
9g | Cl | 4-F | 5.7 |
9m | Br | Unsubstituted | 5.8 |
9n | Br | 4-Cl | 2.7 |
9o | Br | 4-F | 2.8 |
Isoniazid | - | - | 0.2–2.0 |
Data synthesized from [5] [6]: Halogenation at R4 and benzyloxy-4-position maximizes activity.
Mechanistically, these derivatives impair mycobacterial metabolic enzymes like ATP synthases and DNA gyrases, though exact targets remain under investigation [7]. Their efficacy against both replicating and dormant bacilli positions them as promising TB drug candidates.
Molecular hybridization merges pharmacophores to overcome single-target limitations in complex diseases like TB. 4-(Benzyloxy)-2-methylquinolin-6-amine integrates:
Table 2: Structural Profile of 4-(Benzyloxy)-2-methylquinolin-6-amine
Property | Value |
---|---|
Molecular Formula | C17H16N2O |
Molecular Weight | 264.32 g/mol |
SMILES | NC1=CC=C2N=C(C)C=C(OCC3=CC=CC=C3)C2=C1 |
Key Functional Groups | Quinoline, benzyl ether, primary amine |
Synthetic Complexity | Moderate (5-step synthesis) |
Hybridization strategies for this class involve:1. Convergent Synthesis:- Step 1: SN2 reaction of 4-cyanophenol with benzyl bromides → 4-(benzyloxy)benzonitriles (92–99% yield) [6].- Step 2: LiAlH4 reduction of nitriles → 4-(benzyloxy)benzylamines (49–80% yield) [6].- Step 3: Conrad–Limpach quinoline synthesis via aniline + β-ketoester cyclization → 2-alkyl-4-hydroxyquinolines (19–35% yield) [5].- Step 4: POCl3-mediated chlorination → 4-chloroquinolines (77–91% yield) [6].- Step 5: Nucleophilic substitution with benzylamines → target hybrids (26–48% yield) [6].
This modular synthesis facilitates rapid SAR exploration. For instance, substituting the benzyloxy phenyl ring with electron-withdrawing groups (e.g., 4-F in 9o) lowers MIC values by 50% via optimized bacterial uptake [5] [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3